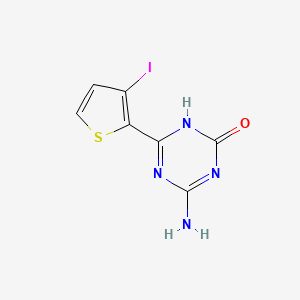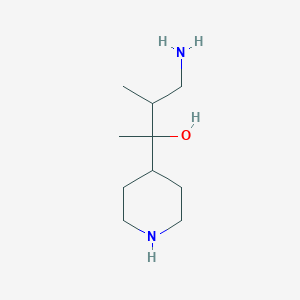
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)piperidine: This compound is similar in structure but lacks the additional methyl and hydroxyl groups.
4-Amino-2-methylbutan-2-ol: Another similar compound, differing by the absence of the piperidine ring.
Uniqueness
4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is unique due to its combination of a piperidine ring with an amino and hydroxyl group, which provides a versatile scaffold for further chemical modifications and potential biological activities.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-amino-3-methyl-2-piperidin-4-ylbutan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(7-11)10(2,13)9-3-5-12-6-4-9/h8-9,12-13H,3-7,11H2,1-2H3 |
Clave InChI |
NHRGGAJOVRFOEO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(C1CCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
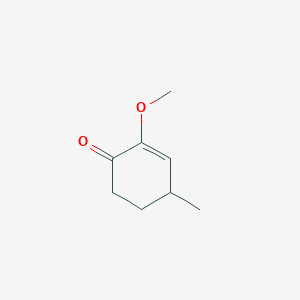
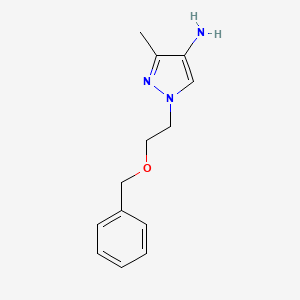
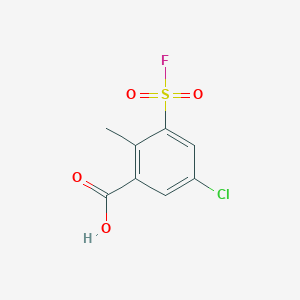

![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
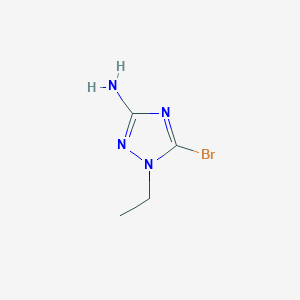


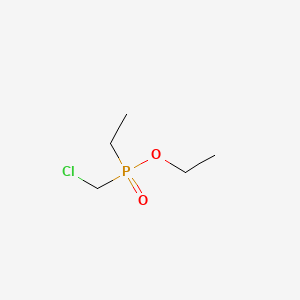
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)

